3-Pentafluoroethyl-1H-pyrazin-2-one is a fluorinated heterocyclic compound notable for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazinone ring substituted with a pentafluoroethyl group, which significantly influences its chemical properties and reactivity. The molecular formula of 3-Pentafluoroethyl-1H-pyrazin-2-one is , and it has a molecular weight of 214.09 g/mol. It is classified under pyrazinones, which are derivatives of pyrazine containing a carbonyl group.
The synthesis of 3-Pentafluoroethyl-1H-pyrazin-2-one can be achieved through several methods:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Industrial production may involve scaled-up versions of these synthetic routes, often incorporating purification techniques like recrystallization or chromatography to achieve the desired product quality .
The molecular structure of 3-Pentafluoroethyl-1H-pyrazin-2-one consists of a pyrazinone ring with a pentafluoroethyl substituent at the 3-position. The presence of five fluorine atoms contributes to its unique physical and chemical properties.
3-Pentafluoroethyl-1H-pyrazin-2-one is capable of undergoing various chemical reactions:
The mechanism of action for 3-Pentafluoroethyl-1H-pyrazin-2-one involves its interaction with specific molecular targets within biological systems. Its unique structural attributes allow it to modulate the activity of various enzymes and receptors. The precise molecular targets depend on the application context, particularly in medicinal chemistry where it may exhibit antimicrobial or anticancer properties .
3-Pentafluoroethyl-1H-pyrazin-2-one is characterized by:
The chemical properties include:
3-Pentafluoroethyl-1H-pyrazin-2-one has several applications in scientific research:
Fluorinated pyrazine derivatives have undergone transformative evolution across therapeutic domains, progressing from simple antifungal agents to targeted oncology therapeutics. First-generation compounds like flutamide (non-heterocyclic) demonstrated fluorine's utility in metabolic stabilization but lacked heterocyclic complexity. The integration of fluorinated alkyl chains into pyrazine scaffolds enabled breakthroughs in kinase inhibition and antimicrobial activity:
Table 1: Evolution of Fluorinated Pyrazine Bioactive Compounds
Generation | Representative Compound | Biological Target | Key Advancement |
---|---|---|---|
1st (1980s) | 5-Fluorouracil (non-pyrazine) | Thymidylate synthase | Proof-of-concept for fluorine in antimetabolites |
2nd (2000s) | EGFRi pyrazolo[3,4-d]pyrimidines | EGFR kinase | Targeted cancer therapy with IC₅₀ ~0.016 μM |
3rd (Present) | 3-Pentafluoroethyl-1H-pyrazin-2-one | Undefined multi-target | Enhanced BBB penetration & photostability |
Source: Adapted from EGFR inhibitor studies and fluorinated heterocycle reviews [3]
In agrochemistry, fluorinated pyrazines address critical limitations in environmental persistence and resistance management. The pentafluoroethyl variant demonstrates exceptional photostability (t½ >120h under UV irradiation) compared to non-fluorinated analogs (t½ <24h), enabling lower application frequencies. Field trials of prototypical pentafluoroethyl-pyrazine fungicides show 98% control against Phytophthora infestans at 50ppm, outperforming commercial standards by 15-30% efficacy margins [4] [9]. The structural evolution reflects three key trends: (1) Shift from aromatic to aliphatic fluorination; (2) Increased fluorinated group complexity (F→CF₃→C₂F₅); (3) Integration with complementary heterocycles to exploit synergistic pharmacophores [4] [7].
The pentafluoroethyl group (–C₂F₅) confers distinct advantages over conventional fluorination in heterocyclic systems through three primary mechanisms:
Electronic Modulation: The strong inductive effect (-σI) lowers the pyrazin-2-one ring's pKa by ~1.5 units versus non-fluorinated analogs, enhancing hydrogen-bond acceptor capacity at N1 and C2 carbonyl oxygen. This promotes stronger interactions with target proteins' hinge regions, as evidenced by 35% higher binding affinity in kinase inhibition assays [3] [8].
Lipophilicity Enhancement: The –C₂F₅ group increases logP by +1.2 versus –H, yet maintains optimal aqueous solubility (logS = -3.1) through reduced dipole moment. This "fluorophilic effect" enables superior membrane permeation (PAMPA logPe = -5.2 cm/s vs -6.1 for –CF₃ analogs) critical for CNS-active compounds [8].
Metabolic Resistance: Pentafluoroethyl's steric bulk impedes oxidative metabolism by CYP450 enzymes, extending plasma half-life (t½ = 8.7h vs 2.3h for methyl analog). Mass spectrometry studies show primary degradation occurs via glucuronidation rather than defluorination, preserving the bioactive core [3] [4].
Figure 1: Electrostatic Potential Map Comparing –CF₃ and –C₂F₅ Substituents (Calculated at B3LYP/6-31G* Level)
Visualization reveals intensified σ-hole regions (blue) at fluorine termini in –C₂F₅, promoting unique halogen bonding interactions absent in –CF₃ analogs. This explains 12-fold potency increases observed in protease inhibition assays [3].
These properties manifest practically in fluorinated anticonvulsants where –C₂F₅ derivatives exhibit ED₅₀ values of 8.2 mg/kg (MES test) versus 23.5 mg/kg for –CF₃ analogs, alongside reduced neurotoxicity. Similar advantages are documented in herbicides targeting acetolactate synthase, where –C₂F₅ variants show Kᵢ = 0.8nM versus 2.3nM for trifluoromethyl derivatives [4] [8].
Despite promising fundamentals, 3-pentafluoroethyl-1H-pyrazin-2-one remains underdeveloped with critical knowledge gaps:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2